Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of the 4-nitrophenoxy methyl intermediate, which is then reacted with ethyl 1H-1,2,4-triazole-5-carboxylate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of phenoxy-substituted triazoles .
Scientific Research Applications
Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenoxy group may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline: Shares a similar triazole structure but with different substituents.
3-Phenoxyphenol: Contains a phenoxy group but lacks the triazole ring.
Uniqueness
Ethyl3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and nitrophenoxy group make it a versatile compound for various applications .
Biological Activity
Ethyl 3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This compound is characterized by its unique structural features, which contribute to its diverse range of biological effects.
Antimicrobial Properties
Triazole derivatives, including Ethyl 3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate, have been reported to exhibit significant antimicrobial activity. Research indicates that triazoles can inhibit the growth of various fungi and bacteria. For instance, studies have shown that triazole compounds can act as effective fungicides by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents like fluconazole .
Inhibition of Enzymatic Activity
The compound's biological activity extends to the inhibition of specific enzymes. Triazole derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The incorporation of a nitrophenyl group into the triazole structure has been linked to enhanced AChE inhibitory activity. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range, indicating promising potential as therapeutic agents for cognitive disorders .
Cytotoxic Effects
Recent studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines. Ethyl 3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate may exhibit selective cytotoxicity towards certain cancer cells. In vitro assays have shown that related compounds can induce apoptosis in leukemic cells by triggering mitochondrial dysfunction and DNA damage without directly intercalating with DNA . This suggests that such compounds could be developed further as anticancer agents.
Study 1: Antimicrobial Efficacy
In a comparative study evaluating various triazole derivatives against fungal pathogens, Ethyl 3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate was found to exhibit notable antifungal activity against Candida albicans and Aspergillus niger. The compound's effectiveness was assessed using disk diffusion methods, yielding zones of inhibition comparable to those produced by standard antifungal treatments.
Study 2: AChE Inhibition
A study focused on the structure-activity relationship (SAR) of triazole compounds revealed that Ethyl 3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate displayed significant AChE inhibitory properties. Molecular docking studies indicated that the compound binds effectively to the active site of AChE, forming crucial interactions with key amino acid residues. The IC50 value was determined to be approximately 25 µM, suggesting moderate potency compared to known inhibitors like donepezil .
Study 3: Cytotoxicity in Cancer Research
In an evaluation of cytotoxic effects against human leukemic cell lines (Jurkat T-cells), Ethyl 3-((4-nitrophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate demonstrated a GI50 value of 15 µM. Morphological assessments revealed typical apoptotic features such as chromatin condensation and membrane blebbing. These findings support the potential of this compound in cancer therapeutics .
Properties
Molecular Formula |
C12H12N4O5 |
---|---|
Molecular Weight |
292.25 g/mol |
IUPAC Name |
ethyl 5-[(4-nitrophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H12N4O5/c1-2-20-12(17)11-13-10(14-15-11)7-21-9-5-3-8(4-6-9)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,15) |
InChI Key |
HTDIZZIXDJBHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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